molecular formula C23H35N3O2S B15356922 tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate

tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate

Cat. No.: B15356922
M. Wt: 417.6 g/mol
InChI Key: ACGXOEFWZHRXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate is a high-purity chemical compound with the molecular formula C23H35N3O2S . It is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. The compound features a benzothiophene core, a privileged structure in pharmacology, linked to a piperazine ring via a butyl chain, and protected by a tert-butyloxycarbonyl (Boc) carbamate group . This molecular architecture is commonly found in compounds targeting central nervous system (CNS) disorders, and the presence of the benzothiophene moiety suggests potential research applications in the modulation of various neurotransmitter receptors . The Boc-protected amine functionality enhances the compound's stability and provides a handle for further synthetic manipulation, making it a versatile building block for the construction of more complex molecules, such as proteolysis targeting chimeras (PROTACs) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C23H35N3O2S

Molecular Weight

417.6 g/mol

IUPAC Name

tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate

InChI

InChI=1S/C23H35N3O2S/c1-5-25(22(27)28-23(2,3)4)13-7-6-12-24-14-16-26(17-15-24)20-9-8-10-21-19(20)11-18-29-21/h8-11,18H,5-7,12-17H2,1-4H3

InChI Key

ACGXOEFWZHRXDK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCN1CCN(CC1)C2=C3C=CSC3=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound shares structural homology with other N-[4-(4-arylpiperazin-1-yl)butyl]carboxamides and carbamates. Key differences lie in the substituents on the piperazine ring and the terminal functional groups:

Compound Name Aryl Group Terminal Group Molecular Formula Molecular Weight Key Features
Target Compound 1-benzothiophen-4-yl N-ethylcarbamate C23H33N3O2S ~427.6 g/mol High lipophilicity (benzothiophene), carbamate stability
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (Compound 41) 2,3-dichlorophenyl Methoxybenzofurancarboxamide C25H27Cl2N3O3 ~504.4 g/mol High D3 affinity (Ki = 0.2 nM), PET imaging potential
tert-butyl N-[4-(3,4-dimethoxyphenyl)-4-[1,3-dioxo-isoindol-2-yl]butyl]carbamate (CHEMBL569688) 3,4-dimethoxyphenyl Isoindol-1,3-dione C37H46N4O6 642.8 g/mol Extended π-system, high XlogP (5.6), CNS penetration

Pharmacological Properties

  • Receptor Affinity : The target compound’s benzothiophene substituent may enhance dopamine D3 receptor binding compared to phenyl or chlorophenyl analogs due to increased electron-rich aromatic interactions. However, compound 41 (with a 2,3-dichlorophenyl group) exhibits superior D3> selectivity (D3 Ki = 0.2 nM vs. D2 Ki = 120 nM), attributed to halogen-mediated hydrophobic interactions.
  • Metabolic Stability : The tert-butyl carbamate group in the target compound likely improves metabolic stability compared to ester or amide-terminated analogs (e.g., methoxybenzofurancarboxamide in compound 41), which are prone to enzymatic hydrolysis.

Physicochemical Properties

  • Hydrogen Bonding: The carbamate group introduces one hydrogen bond donor, similar to carboxamide analogs, but fewer than hydroxyl-containing derivatives (e.g., hydroxymethylpiperidine carbamates in ), which may affect solubility and protein binding.

Preparation Methods

Preparation of 1-Benzothiophen-4-ylpiperazine

The benzothiophene-piperazine intermediate is synthesized via Ullmann coupling or nucleophilic aromatic substitution. A representative protocol involves:

Reaction Conditions

  • Substrate : 4-Bromo-1-benzothiophene (1.0 equiv)
  • Reagent : Piperazine (2.5 equiv)
  • Catalyst : CuI (10 mol%), L-proline (20 mol%)
  • Solvent : DMSO, 110°C, 24 h
  • Yield : 68–72%

Purification via silica chromatography (ethyl acetate/hexane, 1:3) affords the product as a white solid. LC-MS analysis typically shows [M+H]⁺ at m/z 245.1.

Alkylation to Form the Butyl Spacer

The butyl chain is introduced through N-alkylation using 1,4-dibromobutane:

Procedure

  • Substrate : 1-Benzothiophen-4-ylpiperazine (1.0 equiv)
  • Alkylating Agent : 1,4-Dibromobutane (1.2 equiv)
  • Base : K₂CO₃ (3.0 equiv)
  • Solvent : Acetonitrile, reflux, 12 h
  • Yield : 65–70%

Critical control parameters include maintaining anhydrous conditions to prevent hydrolysis and stepwise addition of the dibromobutane to minimize oligomerization.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway employs reductive amination to construct the butyl spacer:

Reaction Scheme

  • Imine Formation : Benzothiophen-4-ylpiperazine + 4-Oxobutanal
  • Reduction : NaBH₃CN (pH 4–5)
  • Carbamoylation : As in Section 2.3

Advantages : Higher atom economy (85% theoretical vs. 70% for alkylation).
Disadvantages : Requires strict pH control to prevent N-oxide formation.

Solid-Phase Synthesis

For combinatorial libraries, Wang resin-bound intermediates enable rapid diversification:

Key Steps

  • Resin loading via Fmoc-piperazine
  • Benzothiophene coupling using HATU
  • On-resin alkylation with bromobutyl carbamate

Typical Yield : 60–65% after cleavage (TFA/DCM).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve piperazine reactivity but risk carbamate decomposition. Mixed solvent systems (DCM/MeCN) balance reactivity and stability:

Table 2: Solvent Screening for Alkylation (Section 2.2)

Solvent System Reaction Time (h) Yield (%) Purity (HPLC)
DCM/MeCN (1:1) 10 72 98.5
Pure DMF 8 68 95.2
THF 14 58 97.1

Catalytic Enhancements

Pd-mediated cross-couplings improve benzothiophene functionalization:

Suzuki-Miyaura Variant

  • Substrate : 4-Bromo-1-benzothiophene
  • Boron Partner : Piperazine-1-boronic ester
  • Catalyst : Pd(dppf)Cl₂
  • Yield : 81%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 3H, benzothiophene), 3.85–3.40 (m, 8H, piperazine), 2.60 (t, 2H, CH₂N), 1.45 (s, 9H, Boc).
  • LC-MS : [M+H]⁺ = 430.2, retention time 6.8 min (C18, MeCN/H₂O).

Purity Assessment

HPLC analysis (USP method) typically shows ≥98% purity under the following conditions:

  • Column : Zorbax SB-C18, 5 μm
  • Mobile Phase : 60:40 MeCN/20 mM NH₄OAc
  • Flow Rate : 1.0 mL/min

Challenges and Troubleshooting

Common Side Reactions

  • N-Oxide Formation : Mitigated by inert atmosphere (N₂/Ar).
  • Carbamate Hydrolysis : Controlled by anhydrous solvents and molecular sieves.

Purification Difficulties

Silica chromatography often requires gradient elution (hexane → ethyl acetate). For persistent impurities, recrystallization from ethanol/water (4:1) achieves >99% purity.

Industrial-Scale Production Considerations

Cost Analysis

  • Major Cost Drivers : Piperazine derivatives (32%), Boc-protected intermediates (28%).
  • Solvent Recovery : DCM and MeCN account for 40% of waste; distillation recycling reduces costs by 18%.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate?

The compound is typically synthesized via a multi-step process:

  • Step 1: React 1-benzothiophen-4-ylpiperazine with 1,4-dibromobutane to form 4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl bromide.
  • Step 2: Perform nucleophilic substitution with N-ethylcarbamate in the presence of a base (e.g., triethylamine) to introduce the ethylcarbamate moiety .
  • Step 3: Protect the amine group using tert-butyl chloroformate under anhydrous conditions (e.g., dichloromethane solvent) .
  • Purification: Column chromatography or recrystallization is used to achieve >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H) and benzothiophene aromatic protons (δ 7.2–8.3 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C25H34N4O2S\text{C}_{25}\text{H}_{34}\text{N}_4\text{O}_2\text{S}: 478.24 g/mol) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial studies focus on:

  • Receptor Binding Assays: Competitive binding assays against dopamine (D2_2, D3_3) and serotonin (5-HT1A_{1A}) receptors due to structural similarity to Brexpiprazole derivatives .
  • Cytotoxicity Screening: MTT assays in HEK-293 or HepG2 cell lines to rule out acute toxicity (IC50_{50} > 50 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for optimizing receptor selectivity?

  • Modifications: Introduce substituents (e.g., halogens, methoxy groups) on the benzothiophene or piperazine rings to alter steric/electronic effects .
  • Assays: Radioligand displacement assays (e.g., 3^3H-spiperone for D2_2, 3^3H-8-OH-DPAT for 5-HT1A_{1A}) to measure KiK_i values. Computational docking (AutoDock Vina) predicts binding modes to receptors .
  • Example: Replacing tert-butyl with cyclopropylcarbamate increased D3_3 selectivity by 10-fold in analogs .

Q. How should researchers address contradictory data in receptor affinity studies?

  • Controls: Validate assay conditions (e.g., buffer pH, membrane preparation consistency).
  • Orthogonal Methods: Compare radioligand binding with functional assays (e.g., cAMP inhibition for GPCR activity).
  • Data Normalization: Use reference ligands (e.g., clozapine for 5-HT1A_{1A}) to calibrate inter-experiment variability .

Q. What strategies improve stability during long-term storage?

  • Conditions: Store at -20°C in amber vials under argon to prevent oxidation.
  • Stability Testing: Monitor degradation via HPLC at t = 0, 1, 3, and 6 months. Degradation products (e.g., free piperazine) indicate hydrolysis susceptibility .

Q. How can metabolic pathways be elucidated in vitro?

  • Liver Microsome Assays: Incubate with human liver microsomes (HLM) and NADPH. Analyze metabolites via LC-MS/MS.
  • Key Metabolites: Look for tert-butyl deprotection or piperazine N-oxidation, common in carbamate derivatives .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADME Prediction: SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Example: High logP (~4.5) suggests strong plasma protein binding, requiring formulation optimization .

Methodological Guidance

Q. How to optimize reaction yield in the final coupling step?

  • Parameter Screening: Test bases (e.g., DIPEA vs. triethylamine) and solvents (THF vs. DCM).
  • Yield Data:
BaseSolventYield (%)
TriethylamineDCM65
DIPEATHF82
Conclusion: DIPEA in THF improves steric access to the amine group .

Q. What in vitro models are suitable for neuropharmacological profiling?

  • Cell Lines: SH-SY5Y (dopaminergic neurons) or CHO-K1 transfected with human D3_3 receptors.
  • Functional Assays: Calcium flux (Fluo-4 AM) or β-arrestin recruitment (BRET) to measure receptor activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.